molecular formula C7H8BrNO B15059472 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbaldehyde

4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B15059472
M. Wt: 202.05 g/mol
InChI Key: KUGLTHVHGYMNBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound that features a pyrrole ring substituted with bromine, two methyl groups, and an aldehyde group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbaldehyde typically involves the bromination of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like triethylamine.

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

    Substitution: 4-Substituted-1,5-dimethyl-1H-pyrrole-2-carbaldehyde derivatives.

    Oxidation: 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 4-Bromo-1,5-dimethyl-1H-pyrrole-2-methanol.

Scientific Research Applications

4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbaldehyde depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde.

    4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde: Similar structure but with different methyl group positions.

Uniqueness

4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbaldehyde is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with other molecules. The presence of both bromine and an aldehyde group allows for diverse chemical transformations and applications in various fields of research.

Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

4-bromo-1,5-dimethylpyrrole-2-carbaldehyde

InChI

InChI=1S/C7H8BrNO/c1-5-7(8)3-6(4-10)9(5)2/h3-4H,1-2H3

InChI Key

KUGLTHVHGYMNBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1C)C=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.